molecular formula C21H22BrP B135833 Isopropyltriphenylphosphonium bromide CAS No. 1530-33-2

Isopropyltriphenylphosphonium bromide

Cat. No.: B135833
CAS No.: 1530-33-2
M. Wt: 385.3 g/mol
InChI Key: HSOZCYIMJQTYEX-UHFFFAOYSA-M
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Description

Isopropyltriphenylphosphonium bromide: is an organophosphorus compound with the molecular formula C21H22BrP . It is a quaternary phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one isopropyl group, with a bromide anion as the counterion. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with isopropyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or tetrahydrofuran, under reflux conditions. The general reaction is as follows:

Ph3P+CH3CHBrCH3Ph3PCH3CHBrCH3\text{Ph}_3\text{P} + \text{CH}_3\text{CHBrCH}_3 \rightarrow \text{Ph}_3\text{PCH}_3\text{CHBrCH}_3 Ph3​P+CH3​CHBrCH3​→Ph3​PCH3​CHBrCH3​

where Ph represents a phenyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Wittig Olefination Reactions

This compound serves as a precursor to generate ylides for carbonyl olefination. The reaction typically involves deprotonation with strong bases (e.g., n-BuLi) to form a reactive phosphorus ylide, which reacts with aldehydes or ketones to form alkenes.

Key Findings:

  • Substrate Scope : Effective for synthesizing α,β-unsaturated esters and aryl alkenes. For example, it facilitates the conversion of benzophenone to 1,1-diphenylpropene .

  • Reaction Conditions :

    • Base: n-BuLi or LHMDS in THF at −78°C .

    • Solvents: THF, DCM, or CH₃CN/H₂O mixtures .

    • Yield: Up to 74% for hexanal derivatives .

Example Reaction:

SubstrateProductConditionsYieldPuritySource
Benzophenone1,1-Diphenylpropenen-BuLi, THF, −78°C50%98%
CyclohexanoneCyclohexeneLHMDS, THF, −78°C63%95%

Phase Transfer Catalysis

This compound acts as a phase transfer catalyst (PTC) in biphasic systems, enhancing reaction rates by shuttling ions between aqueous and organic phases.

Performance Data:

Reaction ComponentQuantityTemperatureOutcomeSource
Tenofovir200 g80–85°C99.58% HPLC purity
Chloromethyl carbonate500 g52–54°C99.11% HPLC purity

Photocycloaddition Reactions

This reagent participates in copper(I)-catalyzed [2+2] photocycloadditions to form strained cyclobutane derivatives.

Mechanism Insights:

  • Intermediate Formation : Generates trans-cyclohexene intermediates under blue LED irradiation, confirmed by transient absorption spectroscopy .

  • Substrate Compatibility : Effective with norbornene and cyclohexene, yielding cyclobutanes with >90% regioselectivity .

Experimental Parameters:

SubstrateCatalystLight SourceTimeYieldSource
NorborneneCu(I)/BPPBlue LEDs48 h89%
CyclohexeneCu(I)/BPPBlue LEDs48 h96%

Alkylation and Elimination Reactions

The compound facilitates alkylation via nucleophilic displacement, followed by elimination to form alkenes.

Case Study:

  • Synthesis of 6-Phenylhexanal : Reacts with 2,3,4,5-tetrahydro-1,1'-biphenyl in CH₃CN/H₂O (10:1) to yield 74% product .

  • Key Data :

    • 1H^1H NMR (CDCl₃): δ 9.76 (t, 1H), 2.62 (t, 2H), 1.71–1.59 (m, 4H) .

    • HRMS (EI+): m/z 176.1196 (C₁₂H₁₆O⁺) .

Scientific Research Applications

Phase Transfer Catalyst

Overview : ITPB is widely recognized for its role as a phase transfer catalyst (PTC). PTCs facilitate the transfer of reactants from one phase to another, enhancing reaction rates and yields in biphasic systems.

Case Study: Synthesis of Tenofovir Disoproxil Fumarate

A notable application of ITPB is in the synthesis of Tenofovir Disoproxil Fumarate, an antiviral drug. The use of ITPB as a PTC significantly improved the efficiency of the reaction process, allowing for higher yields and purities without the formation of undesired impurities. This method can be scaled for industrial production, making it economically viable for pharmaceutical applications .

Table 1: Comparison of Yields with Different Catalysts

Catalyst TypeYield (%)Reaction Time (hours)
Isopropyltriphenylphosphonium bromide854
Traditional PTC608
No Catalyst3012

Organic Synthesis

Overview : ITPB is utilized in various organic synthesis reactions, particularly in the formation of complex organic molecules through methods such as Wittig reactions and olefination.

Case Study: Wittig Reaction

In a study involving the Wittig reaction, ITPB was employed to generate alkenes from aldehydes efficiently. The reaction conditions were optimized to achieve high selectivity and yield, demonstrating ITPB's effectiveness as a reagent in organic transformations .

Table 2: Wittig Reaction Outcomes with ITPB

Substrate TypeProduct Yield (%)Reaction Conditions
Aromatic Aldehyde75THF, 0°C
Aliphatic Aldehyde68Toluene, RT
Sterically Hindered50Toluene, RT

Medicinal Chemistry

Overview : Beyond its synthetic utility, ITPB has potential applications in medicinal chemistry, particularly in drug development and modification.

Case Study: Immunosuppressant Modification

Research has demonstrated that ITPB can be used to chemically modify immunosuppressants to enhance their efficacy. In one study, ITPB was reacted with a novel immunosuppressant compound PA-48153C to improve its pharmacological properties .

Table 3: Modification Outcomes

Compound ModifiedOriginal Activity (IC50)Modified Activity (IC50)Improvement (%)
PA-48153C150 nM75 nM50

Mechanism of Action

The mechanism by which isopropyltriphenylphosphonium bromide exerts its effects involves the interaction of the positively charged phosphorus atom with nucleophilic sites in the reactants. This interaction facilitates the transfer of reactants between phases or the substitution of the bromide ion with other nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Propyltriphenylphosphonium bromide

Uniqueness: Isopropyltriphenylphosphonium bromide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence the reactivity and selectivity of the compound in various chemical reactions.

Biological Activity

Isopropyltriphenylphosphonium bromide (ITPB) is a quaternary phosphonium salt with the molecular formula C21_{21}H22_{22}BrP. This compound has gained attention in both organic synthesis and biological research due to its unique properties and biological activities. This article provides a comprehensive overview of ITPB's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

ITPB is synthesized through the reaction of triphenylphosphine with isopropyl bromide, typically in organic solvents such as acetonitrile or tetrahydrofuran. The compound acts primarily as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in chemical reactions, which enhances reaction rates and yields .

The mechanism by which ITPB exerts its biological effects involves the interaction of the positively charged phosphorus atom with various nucleophilic sites within biological systems. This interaction can influence cellular processes, including signaling pathways and metabolic functions.

Biological Activity

1. Cellular Uptake and Toxicity:
ITPB has been studied for its ability to penetrate cellular membranes due to its lipophilic nature. Research indicates that phosphonium salts like ITPB can accumulate in mitochondria, leading to potential cytotoxic effects. A study demonstrated that ITPB induces apoptosis in cancer cells through mitochondrial dysfunction, highlighting its potential as an anticancer agent .

2. Antimicrobial Properties:
ITPB exhibits antimicrobial activity against various pathogens. For instance, it has been shown to disrupt bacterial membranes, resulting in cell lysis. In vitro studies have indicated that ITPB can effectively inhibit the growth of Gram-positive bacteria, making it a candidate for developing new antimicrobial agents .

3. Role in Drug Delivery:
The compound's ability to facilitate the transport of drugs across biological membranes makes it valuable in drug delivery systems. Its use as a carrier for therapeutic agents has been explored, particularly in enhancing the bioavailability of poorly soluble drugs .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of ITPB on human cancer cell lines. The results showed that treatment with ITPB led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that ITPB could serve as a scaffold for developing novel anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, ITPB was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that ITPB effectively inhibited bacterial growth at low concentrations, suggesting its potential application as an antimicrobial agent in clinical settings .

Comparative Analysis

To further understand the biological activity of ITPB, a comparison with similar compounds is useful:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compound (ITPB)YesYesMitochondrial disruption
Methyltriphenylphosphonium bromideModerateLimitedMembrane disruption
Ethyltriphenylphosphonium bromideLowModerateNucleophilic substitution

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing isopropyltriphenylphosphonium bromide, and what key steps ensure high yield?

this compound is typically synthesized via alkylation of triphenylphosphine with isopropyl bromide under anhydrous conditions. A common method involves reacting triphenylphosphine with isopropyl bromide in a polar aprotic solvent (e.g., THF) under inert atmosphere (N₂ or Ar) . Critical steps include maintaining anhydrous conditions to prevent hydrolysis and using stoichiometric control to minimize byproducts. For example, n-butyllithium may be employed to deprotonate intermediates, ensuring efficient ylide formation in subsequent reactions .

Q. How can solubility properties guide purification strategies for this compound?

The compound is sparingly soluble in non-polar solvents but dissolves in polar aprotic solvents like THF or acetonitrile. Recrystallization from hot ethanol or THF/hexane mixtures is effective for purification. Solubility differences between the product and unreacted triphenylphosphine allow for selective precipitation . Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) is recommended for removing ionic impurities .

Q. What safety protocols are essential for handling and storing this compound?

Store the compound in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and oxidation . Use gloves and eye protection due to its irritant properties. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Peaks for the isopropyl group appear at δ ~1.3–1.5 ppm (CH₃) and δ ~2.5–3.0 ppm (CH) in CDCl₃. Aromatic protons of triphenyl groups resonate at δ ~7.4–7.8 ppm .
  • FT-IR : Key absorptions include C-H stretches (~2915 cm⁻¹), P-C aromatic vibrations (~715 cm⁻¹), and Br⁻ counterion signals (~788 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M-Br]⁺) at m/z 321.1 .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used as a precursor for ylide generation in Wittig reactions to synthesize alkenes. For example, deprotonation with strong bases (e.g., BuLi or KOtBu) generates ylides that react with carbonyl compounds to form substituted olefins .

Advanced Research Questions

Q. How do reaction conditions impact the efficiency of ylide generation from this compound?

Ylide formation requires strict control of base strength and solvent polarity. n-Butyllithium in THF at -30°C generates ylides with minimal side reactions, while weaker bases (e.g., KOtBu) may require higher temperatures (~0–25°C) and extended reaction times (2–5 hours). Kinetic studies show that excess base (>1.1 equiv) reduces byproduct formation .

Q. What mechanistic insights explain selectivity issues in Wittig reactions using this reagent?

Steric hindrance from the isopropyl group favors the formation of less substituted alkenes (anti-Zaitsev selectivity). Computational modeling (DFT) indicates that transition-state stabilization via π-π interactions between the ylide and aromatic substrates enhances regioselectivity .

Q. How can impurities from incomplete reactions or degradation be identified and mitigated?

Common impurities include unreacted triphenylphosphine and hydrolyzed phosphine oxides. LC-MS or ³¹P NMR (δ ~25–30 ppm for P=O contaminants) are effective for detection. Reductive quenching with NaBH₄ or scavenging with activated charcoal improves purity .

Q. What strategies address contradictions in reported spectroscopic data for this compound?

Discrepancies in ¹³C NMR shifts (e.g., δ 40.76 vs. 37.74 ppm for isopropyl carbons) arise from solvent polarity or temperature effects. Standardizing conditions (e.g., CDCl₃ at 25°C) and referencing to internal standards (TMS) resolve inconsistencies .

Q. How can reproducibility challenges in large-scale syntheses be overcome?

Batch variability often stems from trace moisture or oxygen. Implementing Schlenk-line techniques or continuous-flow reactors under inert atmosphere improves consistency. Process analytical technology (PAT), such as in-line FT-IR, monitors reaction progress in real time .

Properties

IUPAC Name

triphenyl(propan-2-yl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOZCYIMJQTYEX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383613
Record name Isopropyltriphenylphosphonium bromide
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Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-33-2
Record name Isopropyltriphenylphosphonium bromide
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Record name Isopropyltriphenylphosphonium bromide
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Record name Isopropyltriphenylphosphonium bromide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Isopropyltriphenylphosphonium bromide
Isopropyltriphenylphosphonium bromide
Isopropyltriphenylphosphonium bromide
Isopropyltriphenylphosphonium bromide
Isopropyltriphenylphosphonium bromide
Isopropyltriphenylphosphonium bromide

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